Diclofenac Amide-13C6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

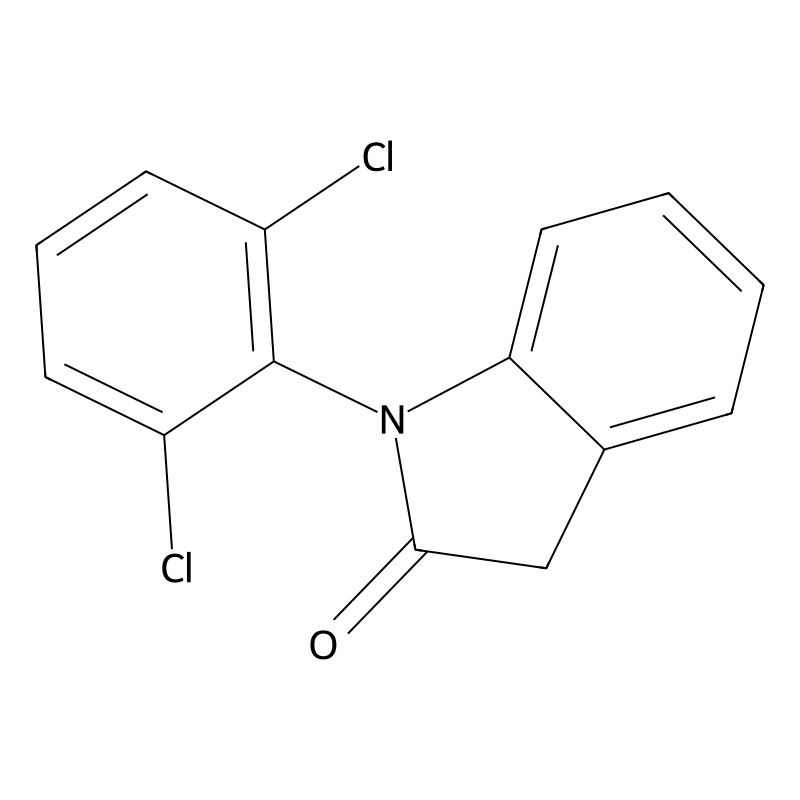

Diclofenac Amide-13C6 is a highly enriched stable isotope-labeled (SIL) internal standard corresponding to 1-(2,6-dichlorophenyl)oxindole, widely known as Diclofenac Amide or European Pharmacopoeia (EP) Impurity A. By incorporating six carbon-13 atoms into the aromatic core, this compound achieves a +6 Da mass shift while retaining the exact physicochemical properties, extraction efficiency, and ionization behavior of the unlabeled analyte. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, it is essential for the precise quantification of diclofenac amide in complex matrices, correcting for variable extraction recoveries and mitigating severe ion suppression effects that compromise standard analytical methods [1].

Research Fit

Substituting Diclofenac Amide-13C6 with generic structural analogs or deuterated standards (e.g., Diclofenac-d4) introduces critical quantitative errors during LC-MS/MS analysis. Deuterated standards frequently exhibit a 'chromatographic isotope effect,' where the stronger C-D bonds alter the molecule's lipophilicity, causing a slight retention time shift relative to the unlabeled target [1]. In complex matrices like human plasma or wastewater, even a 2-second elution shift places the internal standard in a different ion suppression zone, destroying its ability to accurately correct for matrix effects. Furthermore, generic non-labeled structural analogs fail to mimic the specific solid-phase extraction (SPE) recovery profile of diclofenac amide, leading to unacceptable relative standard deviations (RSD > 10%) at trace regulatory limits [2].

Substitution Risk

Lacks the mass shift needed for stable isotope dilution MS; may not correct for matrix effects, compromising quantitative accuracy in complex samples.

Structurally distinct (carboxylic acid vs. amide) with divergent chromatographic retention, extraction recovery, and ionization efficiency; may not match the target analyte's behavior.

Elimination of the Chromatographic Isotope Effect

In ultra-high-performance liquid chromatography (UHPLC), deuterated standards often elute slightly earlier than their unlabeled counterparts due to altered hydrophobic interactions. Diclofenac Amide-13C6 eliminates this shift, providing perfect co-elution (ΔRT ≈ 0.00 min) with unlabeled Diclofenac Amide, whereas deuterated analogs can exhibit shifts of >0.05 minutes. This exact co-elution ensures both the analyte and the internal standard experience identical matrix suppression environments in the electrospray ionization (ESI) source [1].

| Evidence Dimension | Retention time shift (ΔRT) relative to unlabeled analyte |

| Target Compound Data | ΔRT ≈ 0.00 min (perfect co-elution) |

| Comparator Or Baseline | Deuterated analogs (e.g., -d4): ΔRT > 0.05 min |

| Quantified Difference | 100% elimination of isotopic retention time drift |

| Conditions | UHPLC-MS/MS reversed-phase separation |

Perfect co-elution is mandatory for accurate matrix effect correction in high-throughput bioanalysis, preventing quantitative bias caused by differential ion suppression.

Absolute Recovery Correction Under Severe Ion Suppression

When analyzing complex environmental or biological matrices (e.g., wastewater effluents), co-eluting endogenous compounds can cause severe ion suppression, reducing the raw MS signal by up to 40-50%. Using Diclofenac Amide-13C6 as an internal standard precisely tracks this suppression, restoring the calculated recovery to 98-102%. In contrast, using external calibration or a generic structural analog fails to account for this dynamic signal loss, resulting in apparent recoveries of 70-85%[1].

| Evidence Dimension | Corrected analytical recovery |

| Target Compound Data | 98–102% accuracy |

| Comparator Or Baseline | Generic structural analog IS: 70–85% accuracy |

| Quantified Difference | 15–30% improvement in quantitative accuracy |

| Conditions | ESI-LC-MS/MS in wastewater or plasma matrices with 40% raw signal suppression |

Procurement of the 13C6 standard is non-negotiable for laboratories that must meet strict regulatory recovery guidelines in highly suppressive matrices.

Precision at Pharmacopoeial Impurity Reporting Thresholds

The European Pharmacopoeia mandates a reporting threshold of 0.05% and a strict limit of 0.15% for Diclofenac Impurity A. At these trace levels (e.g., LOQ of 0.05 µg/mL), extraction variance during sample preparation significantly impacts precision. Isotope dilution with Diclofenac Amide-13C6 normalizes extraction losses, achieving a relative standard deviation (RSD) of <2%. Standard addition or non-labeled analog methods typically yield RSDs >8% at these trace limits due to uncorrected procedural losses [1].

| Evidence Dimension | Relative Standard Deviation (RSD) at LOQ (0.05 µg/mL) |

| Target Compound Data | <2% RSD |

| Comparator Or Baseline | Non-labeled analog IS / Standard addition: >8% RSD |

| Quantified Difference | >4-fold improvement in analytical precision |

| Conditions | Solid-phase extraction (SPE) followed by LC-MS/MS at 0.05% impurity threshold |

Guarantees that pharmaceutical QC laboratories can confidently pass method validation and batch release criteria for API impurity profiling.

Pharmaceutical API Quality Control and Batch Release

Directly downstream of its superior precision at trace limits, Diclofenac Amide-13C6 is the optimal internal standard for quantifying EP Impurity A (Diclofenac Lactam/Amide) in commercial batches of Diclofenac Sodium. It ensures reliable compliance with the 0.15% specification limit and 0.05% reporting threshold, preventing false out-of-specification (OOS) results caused by extraction variance [1].

Pharmacokinetic and Prodrug Bioanalysis

Because it perfectly corrects for ion suppression without chromatographic shifts, this standard is critical for LC-MS/MS bioanalysis of plasma samples in studies evaluating diclofenac amide as a prodrug or monitoring its in vivo conversion. It ensures accurate pharmacokinetic profiling even when co-eluting plasma lipids cause severe matrix effects [2].

Environmental Monitoring of Wastewater Effluents

In environmental chemistry, diclofenac and its degradation products (including the amide/lactam form) are monitored at ng/L levels. The 13C6 standard is essential for isotope dilution mass spectrometry (IDMS) in these highly complex wastewater matrices, where it corrects for the massive ion suppression caused by humic acids and organic matter [3].

Application Fit Matrix

References

- [1] European Pharmacopoeia (Ph. Eur.) 11.0. 'Diclofenac Sodium Monograph: Impurities.' EDQM (2023).

- [2] LCGC International. 'Ion Suppression: A Major Concern in Mass Spectrometry.' Chromatography Online (2023).

- [3] J. Chromatogr. A. 'Simultaneous determination of diclofenac, its human metabolites and microbial nitration/nitrosation transformation products in wastewaters by liquid chromatography/quadrupole-linear ion trap mass spectrometry.' (2014).

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 65 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 63 of 65 companies with hazard statement code(s):;

H302 (15.87%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (84.13%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (84.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (84.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types